molecular formula C14H10N4O6 B195765 5-Hydroxydantrolene CAS No. 52130-25-3

5-Hydroxydantrolene

货号: B195765
CAS 编号: 52130-25-3
分子量: 330.25 g/mol
InChI 键: PGORTQZSSAZLCK-VIZOYTHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxydantrolene is a metabolite of dantrolene, a skeletal muscle relaxant primarily used to treat malignant hyperthermia and chronic muscle spasticity. The compound is characterized by its unique chemical structure, which includes a hydantoin ring and a nitrophenyl group. It is known for its muscle relaxant properties, although it is less potent than its parent compound, dantrolene .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxydantrolene involves the hydroxylation of dantrolene. This process typically occurs in the liver, where dantrolene undergoes metabolic transformation. The hydroxylation reaction can be catalyzed by enzymes such as cytochrome P450 .

Industrial Production Methods: Industrial production of this compound is not common due to its primary formation as a metabolite in vivo. laboratory synthesis can be achieved through controlled hydroxylation reactions using specific reagents and catalysts .

化学反应分析

Types of Reactions: 5-Hydroxydantrolene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Scientific Research Applications

5-Hydroxydantrolene has several notable applications in scientific research:

Pharmacokinetics and Bioanalysis

  • Clinical Studies : It has been analyzed in various clinical studies to understand its pharmacokinetic profile in relation to dantrolene. For instance, a study evaluated plasma concentrations of dantrolene and this compound using validated bioanalytical methods, demonstrating its relevance in therapeutic monitoring .
  • Bioequivalence Studies : In trials comparing novel formulations of dantrolene (e.g., NPJ5008), this compound was included to establish bioequivalence and safety profiles .

Muscle Spasticity and Malignant Hyperthermia

  • Therapeutic Investigations : this compound is studied for its potential therapeutic effects in conditions characterized by muscle spasticity and malignant hyperthermia. Its role as a less potent alternative to dantrolene may provide insights into dosage adjustments and treatment strategies for patients with varying responses to medication .

Drug Development

  • Reference Compound : It serves as a reference compound in studies focusing on the metabolism of dantrolene and the development of new muscle relaxants. Understanding its properties can aid in designing more effective drugs with fewer side effects .

Comparative Analysis with Related Compounds

CompoundPotencyMechanism of ActionClinical Use
DantroleneHighRyanodine receptor antagonistMalignant hyperthermia
This compoundModerateRyanodine receptor antagonistInvestigational for muscle spasticity
AminodantroleneVariableReduced nitro group effectsMetabolite with potential uses
AcetyldantroleneLowSimilar to dantroleneInvestigational

Case Studies and Research Findings

  • Clinical Pharmacology Study : A clinical study involving over 1,000 plasma samples demonstrated the pharmacokinetics of both dantrolene and this compound, providing valuable data on their safety and efficacy profiles in treating malignant hyperthermia .
  • Neuroprotective Research : Investigations into the neuroprotective effects of dantrolene have highlighted its potential applications beyond muscle relaxation, suggesting avenues for further exploration regarding this compound's role in neuroprotection during ischemic events .
  • Pharmacokinetic Evaluation : Studies assessing the renal clearance of this compound indicated that its clearance is independent of creatinine levels, suggesting unique metabolic pathways that could influence dosing regimens in clinical settings .

作用机制

The mechanism of action of 5-Hydroxydantrolene involves its interaction with the ryanodine receptor, a major calcium release channel in the sarcoplasmic reticulum of skeletal muscle cells. By binding to this receptor, this compound decreases intracellular calcium concentration, thereby inhibiting muscle contraction. This mechanism is similar to that of dantrolene, although this compound is less potent .

相似化合物的比较

Uniqueness: 5-Hydroxydantrolene is unique due to its specific hydroxylation at the hydantoin ring, which imparts distinct chemical and pharmacological properties. Its formation as a metabolite in vivo and its specific interaction with the ryanodine receptor highlight its importance in the study of muscle relaxants .

生物活性

5-Hydroxydantrolene (5-HD) is a significant metabolite of dantrolene, a muscle relaxant primarily used for treating malignant hyperthermia (MH). This article explores the biological activity of 5-HD, its pharmacokinetics, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group to the dantrolene backbone, which enhances its solubility and biological activity compared to dantrolene itself. The compound's chemical formula is C13_{13}H10_{10}N2_2O3_3, and its structure allows it to interact with various biological systems, particularly those involved in calcium signaling pathways.

The primary mechanism through which 5-HD exerts its biological effects involves modulation of calcium release from the sarcoplasmic reticulum via ryanodine receptors. This action is crucial in muscle contraction and relaxation processes. Research indicates that 5-HD may enhance the inhibitory effects on calcium release, thereby stabilizing intracellular calcium levels during hypermetabolic crises associated with MH .

Pharmacokinetics

Pharmacokinetic studies have shown that 5-HD is present in human plasma following dantrolene administration. A study analyzing 1,156 plasma samples found that 5-HD constitutes a significant portion of dantrolene metabolism, with approximately 79% of dantrolene excreted as 5-HD . The pharmacokinetic profile indicates rapid absorption and distribution, with a terminal half-life ranging from 1.21 to 1.26 hours depending on the dose administered .

Table 1: Pharmacokinetic Parameters of Dantrolene and this compound

ParameterDantrolene (5 mg/kg)Dantrolene (10 mg/kg)This compound
Cmax_{max} (μg/mL)0.430.65Not specified
t1/2_{1/2} (h)1.261.21Not specified
AUC (μg·h/mL)3.875.94Not specified

Biological Activity

Muscle Relaxation : Similar to dantrolene, 5-HD exhibits muscle relaxant properties, making it a potential candidate for treating conditions involving muscle spasticity and hyperthermia.

Neuroprotective Effects : Research indicates that dantrolene and its metabolites, including 5-HD, provide neuroprotection in various in vitro models. For instance, in models of glutamate-induced neurotoxicity, dantrolene significantly reduced intracellular calcium concentrations and protected against neuronal cell death . This suggests that 5-HD may also possess similar neuroprotective capabilities.

Anti-apoptotic Properties : Dantrolene has been shown to upregulate anti-apoptotic proteins such as Bcl-2 in neuronal models. This effect could extend to its metabolites like 5-HD, contributing to cellular protection against apoptosis induced by excitotoxic stimuli .

Case Studies

A notable clinical study evaluated the pharmacokinetics and safety profile of NPJ5008, a novel formulation of intravenous dantrolene that includes 5-HD as an active metabolite. The study demonstrated bioequivalence between NPJ5008 and traditional dantrolene formulations while highlighting faster preparation times and comparable safety profiles .

In veterinary medicine, a study on dogs administered oral doses of dantrolene showed significant plasma concentrations of both dantrolene and its metabolite, emphasizing the relevance of studying 5-HD in various clinical contexts .

属性

IUPAC Name

5-hydroxy-1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGORTQZSSAZLCK-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N3C(C(=O)NC3=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-25-3
Record name 5-Hydroxydantrolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052130253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-DANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9S8199RFW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxydantrolene
Reactant of Route 2
5-Hydroxydantrolene
Reactant of Route 3
5-Hydroxydantrolene
Reactant of Route 4
Reactant of Route 4
5-Hydroxydantrolene
Reactant of Route 5
5-Hydroxydantrolene
Reactant of Route 6
Reactant of Route 6
5-Hydroxydantrolene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。